N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline
Description
Properties
CAS No. |
819858-09-8 |
|---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
YGLBGJNCGNHUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Domino C–N Cross-Coupling
Reaction Overview
This method employs a copper-promoted domino reaction to construct the benzimidazole scaffold while introducing the 3-bromoaryl group. The protocol, adapted from PMC7221555, involves:
- Formation of N-(2-bromophenyl)-guanidine : Thiourea reacts with 2-bromoaniline in dimethyl sulfoxide (DMSO) with sodium acetate (NaOAc) and CuSO₄·5H₂O at room temperature.
- Intramolecular cyclization : The guanidine intermediate undergoes cyclization to yield 2-aminobenzimidazole.
- Intermolecular coupling : The benzimidazole reacts with 3-bromoiodobenzene under optimized conditions (Cu catalyst, 1,10-phenanthroline ligand, 120°C, 18 h).
Procedure
- Step 1 : Mix thiourea (1 mmol), 2-bromoaniline (2 mmol), NaOAc (1 mmol), and CuSO₄·5H₂O (20 mol%) in DMSO (2–3 mL). Stir at room temperature for 1 h.
- Step 2 : Add K₂CO₃ (2 mmol), 3-bromoiodobenzene (1 mmol), and 1,10-phenanthroline (20 mol%). Reflux at 120°C for 18 h.
- Workup : Extract with ethyl acetate, wash with water, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).
Yield and Characterization
Mannich Reaction with Formaldehyde
Reaction Overview
Schiff Base Condensation
Reaction Overview
Schiff base formation between 2-formylbenzimidazole and 3-bromoaniline, following protocols from PMC11078874 and JDDT:
- Synthesis of 2-formylbenzimidazole : Oxidize 2-hydroxymethylbenzimidazole (from Mannich reaction) using MnO₂.
- Condensation : React the aldehyde with 3-bromoaniline in ethanol under acidic conditions.
Procedure
- Step 1 : Reflux 2-hydroxymethylbenzimidazole (1 mmol) with MnO₂ (2 mmol) in dichloromethane (DCM) for 4 h. Filter and concentrate.
- Step 2 : Dissolve 2-formylbenzimidazole (1 mmol) and 3-bromoaniline (1 mmol) in ethanol. Add glacial acetic acid (3 drops) and reflux for 8 h.
- Workup : Evaporate solvent, wash with hexane, and dry under vacuum.
Yield and Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed coupling | 85–96 | 18–24 h | High selectivity, scalable | Requires toxic Cu catalysts |
| Mannich reaction | 58–75 | 6–8 h | Simple setup, minimal purification | Moderate yields, competing side reactions |
| Schiff base condensation | 70–82 | 8–12 h | Mild conditions, high purity | Multi-step aldehyde synthesis required |
Mechanistic Insights
- Copper-catalyzed method : Cu(I) mediates oxidative coupling, forming C–N bonds via single-electron transfer (SET).
- Mannich reaction : Formaldehyde generates an electrophilic iminium ion, attacked by 3-bromoaniline’s amine.
- Schiff base formation : Nucleophilic attack of 3-bromoaniline on the aldehyde carbonyl, followed by dehydration.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Debrominated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer properties . The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Yields vary significantly based on the heterocyclic system and reaction conditions. For example, compound 13b (benzimidazole-thiazole) is synthesized in 53% yield via coupling reactions , whereas compound 3d (but-2-enoate) shows lower yields (9–52%) depending on the procedure .
- Reaction Conditions: Benzimidazole derivatives often employ coupling agents like HOBt/EDCI , while quinazolines require reflux conditions in isopropanol . Acetylation of 3-bromoaniline using acetic anhydride is a common step for introducing amide functionalities .
Physicochemical Properties
- Melting Points : Benzimidazole derivatives (e.g., 13b) exhibit higher melting points (~210°C) compared to ester-linked analogs like 3d (~143°C), likely due to stronger intermolecular interactions in rigid heterocyclic systems .
- Solubility : The presence of polar groups (e.g., carboxylic acid in 13b) may enhance aqueous solubility, whereas lipophilic substituents (e.g., chloroethoxy in 7a) could improve membrane permeability .
Functional Group Impact
- Bromine Substituent : The electron-withdrawing bromine atom on the aniline ring enhances electrophilicity, facilitating nucleophilic substitution reactions and improving binding to biological targets .
- Benzimidazole Core : This aromatic system contributes to π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition .
Biological Activity
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its stability and biological activity. The presence of the bromoaniline group enhances its ability to interact with biological targets, making it a valuable scaffold in drug design. The general structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- DNA and RNA Interaction : The benzimidazole moiety can mimic natural nucleotides, allowing it to bind to DNA and RNA, disrupting their function.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells .
- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacterial and fungal strains, potentially through cell membrane disruption or inhibition of nucleic acid synthesis .
Anticancer Properties
Research indicates that this compound has notable anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | < 10 | |
| HeLa (Cervical) | < 15 | |
| A549 (Lung) | < 20 |
These results suggest that the compound may induce cell cycle arrest and apoptosis through multiple pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
These findings indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Antiparasitic Activity : A study on derivatives of benzimidazole compounds, including this compound, showed promising results against Trypanosoma cruzi with IC50 values below 5 µM in some derivatives. This suggests potential application in treating Chagas disease .
- In Vivo Efficacy : In an animal model for cancer treatment, administration of the compound resulted in significant tumor reduction compared to control groups. The treatment showed minimal toxicity at effective doses, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
